![molecular formula C49H52F6N3P3Ru B2876930 Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate CAS No. 776230-17-2](/img/no-structure.png)

Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

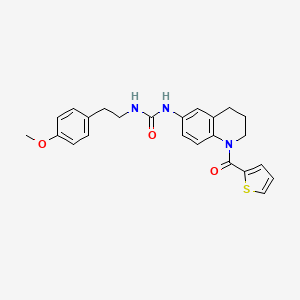

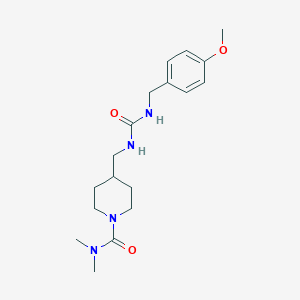

Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate is a chemical compound with the CAS Number: 776230-17-2 . It has a molecular weight of 990.95 and its linear formula is C49H52F6N3P3Ru .

Molecular Structure Analysis

The InChI code for this compound is 1S/2C21H22NP.C5H5.C2H3N.F6P.Ru/c21-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h24-16H,1-3H3;1-3H,4H2;1H3;;/q;;;;-1;+1 .Physical And Chemical Properties Analysis

This compound is a solid and is stored under inert gas (nitrogen or Argon) at 2-8°C . It is yellow in color and is sensitive to air .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Molecular Structures

The study of metallo-cryptates, including gold(I) and silver(I) complexes, reveals insights into the coordination chemistry of acetonitrile and related ligands. For instance, acetonitrile acts as a solvent in reactions producing metallo-cryptates, where the rigid ligand frameworks and metal ions exhibit unique coordination behaviors and structural features, such as encapsulated ions within metallocryptates. These structures are characterized by their photophysical properties, including emission and absorption spectra, providing valuable information for understanding the coordination environments and interactions between metal ions and ligands (Catalano et al., 2000).

Catalytic Applications

The synthesis and application of molecularly imprinted polymers (MIPs) for organophosphates demonstrate the potential of using acetonitrile and related compounds in catalysis and molecular recognition. These polymers are designed to recognize specific substrates, such as organophosphorus compounds, through shape recognition, hydrogen bonding, and hydrophobic interactions. The study of MIPs contributes to the development of selective separation and sensing technologies for various compounds, showcasing the versatility of acetonitrile-based ligands in catalytic and recognition applications (Haginaka et al., 2012).

Photophysical and Photochemical Studies

Research on the photophysical and photochemical properties of complexes involving acetonitrile and related ligands, such as ruthenium polypyridine complexes, highlights the importance of these compounds in studying light-induced reactions and processes. These studies provide insights into the mechanisms of photodissociation and the effects of ligand environments on the photophysical behaviors of metal complexes. Understanding these processes is crucial for the development of photoactive materials and devices (Olson et al., 1997).

Safety and Hazards

This compound is classified under GHS07 and has a signal word of warning . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas and should not be allowed to contact with air . If it gets in eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed . It should be stored under inert gas .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate involves the reaction of cyclopentadienylruthenium(II) chloride dimer with 2-diphenylphosphino-6-T-butylpyridine and acetonitrile in the presence of hexafluorophosphate.", "Starting Materials": [ "Cyclopentadienylruthenium(II) chloride dimer", "2-diphenylphosphino-6-T-butylpyridine", "Acetonitrile", "Hexafluorophosphate" ], "Reaction": [ "Step 1: Dissolve cyclopentadienylruthenium(II) chloride dimer in acetonitrile.", "Step 2: Add 2-diphenylphosphino-6-T-butylpyridine to the solution and stir for 1 hour.", "Step 3: Add hexafluorophosphate to the solution and stir for 30 minutes.", "Step 4: Filter the solution to remove any solids.", "Step 5: Evaporate the solvent to obtain the final product, Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate." ] } | |

CAS-Nummer |

776230-17-2 |

Molekularformel |

C49H52F6N3P3Ru |

Molekulargewicht |

990.96 |

IUPAC-Name |

acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/2C21H22NP.C5H5.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-3H,4H2;1H3;;/q;;-1;;-1;+2 |

InChI-Schlüssel |

QAAKGHPBPIWTQN-UHFFFAOYSA-N |

SMILES |

CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one](/img/structure/B2876849.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2876852.png)

![3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)

![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2876862.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)